molecular formula C17H22N2O5S2 B6752014 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile

3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile

Cat. No.: B6752014
M. Wt: 398.5 g/mol
InChI Key: KOBIOBNREKAQCI-UHFFFAOYSA-N
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Description

3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile is a complex organic compound featuring a benzonitrile group linked to a piperidine ring, which is further connected to a sulfonyl group and a dioxothiane moiety

Properties

IUPAC Name

3-[1-(1,1-dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c18-13-14-2-1-3-16(12-14)24-15-4-8-19(9-5-15)26(22,23)17-6-10-25(20,21)11-7-17/h1-3,12,15,17H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBIOBNREKAQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C#N)S(=O)(=O)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl or nitrile groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound’s stability and reactivity make it suitable for applications in the production of specialty chemicals and advanced materials. It can be used in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form strong interactions with active sites, modulating the activity of the target proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile
  • 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-3-yl]oxybenzonitrile
  • 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzamide

Uniqueness

Compared to similar compounds, 3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile stands out due to its specific arrangement of functional groups, which can confer unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.

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